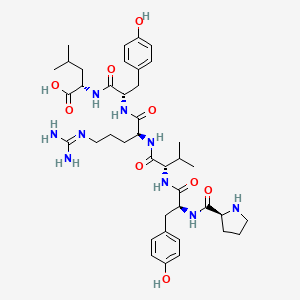
N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that features an azide group attached to a phenyl ring, which is further connected to a pyrrolidine ring through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of 4-Azidobenzoic Acid: This can be achieved by diazotization of 4-aminobenzoic acid followed by treatment with sodium azide.
Coupling with Pyrrolidine: The 4-azidobenzoic acid is then coupled with pyrrolidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Cycloaddition: Copper(I) catalysts in the presence of alkyne partners.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Substitution: Various substituted phenyl derivatives.
Cycloaddition: Triazole derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide largely depends on the functional group transformations it undergoes. The azide group can be converted into reactive intermediates that can interact with various molecular targets, facilitating the formation of covalent bonds with biomolecules or other substrates. This reactivity is harnessed in bioconjugation and click chemistry applications.
Comparison with Similar Compounds
N-(4-Aminophenyl)-2-(pyrrolidin-1-yl)acetamide: Similar structure but with an amine group instead of an azide.
N-(4-Nitrophenyl)-2-(pyrrolidin-1-yl)acetamide: Contains a nitro group instead of an azide.
Uniqueness: N-(4-Azidophenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of the azide group, which imparts distinct reactivity, particularly in cycloaddition and bioconjugation reactions. This makes it a valuable compound in the synthesis of triazole derivatives and in labeling techniques.
Properties
CAS No. |
921201-87-8 |
|---|---|
Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(4-azidophenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C12H15N5O/c13-16-15-11-5-3-10(4-6-11)14-12(18)9-17-7-1-2-8-17/h3-6H,1-2,7-9H2,(H,14,18) |
InChI Key |
AXIZIPDBQTVCFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



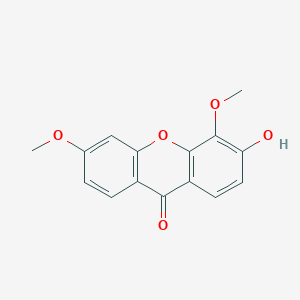


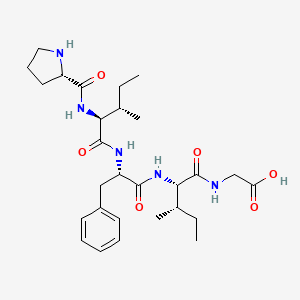

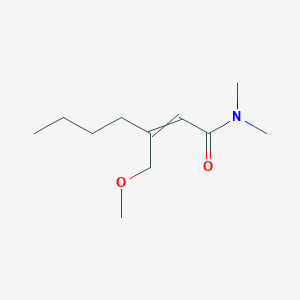



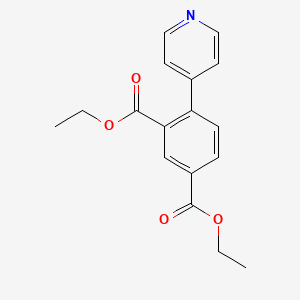
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)
